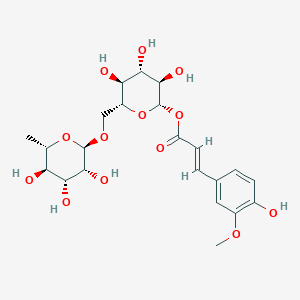
Clemomandshuricoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clemomandshuricoside B typically involves the glycosylation of β-D-Glucopyranose with a suitable aglycone. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Clemomandshuricoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone part can be reduced to alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in glycoside synthesis and structural analysis.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential antiviral properties, particularly against COVID-19.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Clemomandshuricoside B involves its interaction with specific molecular targets. It has been shown to bind to the main protease of SARS-CoV-2, inhibiting its activity and thus exhibiting antiviral effects . The pathways involved include the inhibition of viral replication and modulation of host immune responses.
Vergleich Mit ähnlichen Verbindungen
- 3’,5-Dihydroxy-4’,6,7-Trimethoxyflavanone
- Isovitexin-2’-O-Rhamnoside
- Solafuranone
- ®-5,3’-Dimethyl hesperidin
- Phloretin 3’,5’-Di-C-glucoside
- Isomargaritene
- Margaritene
Comparison: Clemomandshuricoside B is unique due to its specific glycosidic structure and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising antiviral properties, making it a potential candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C22H30O13 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O13/c1-9-15(25)17(27)19(29)21(33-9)32-8-13-16(26)18(28)20(30)22(34-13)35-14(24)6-4-10-3-5-11(23)12(7-10)31-2/h3-7,9,13,15-23,25-30H,8H2,1-2H3/b6-4+/t9-,13+,15-,16+,17+,18-,19+,20+,21+,22-/m0/s1 |
InChI-Schlüssel |
IACGCNCKRUFSAK-BKJBWSIDSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
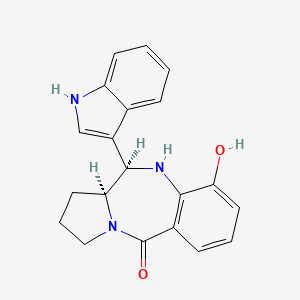
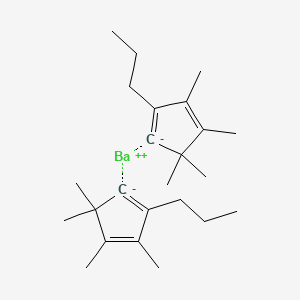
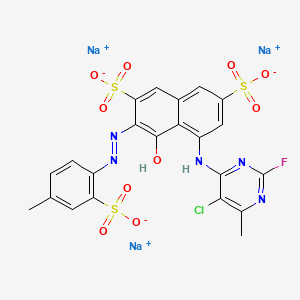
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
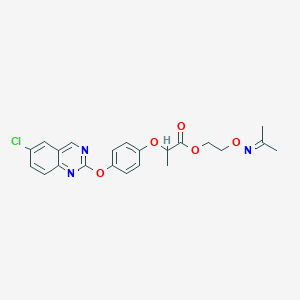
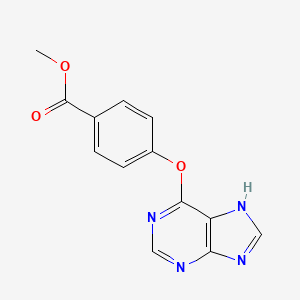
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
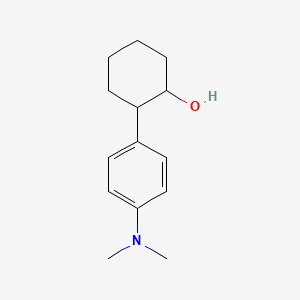
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
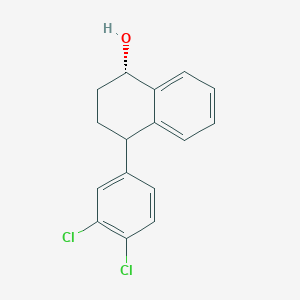
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
